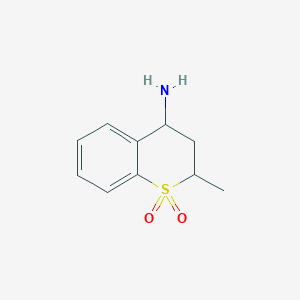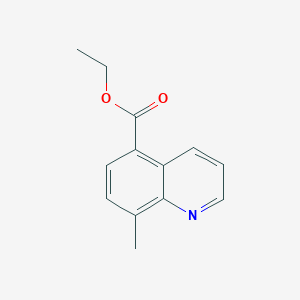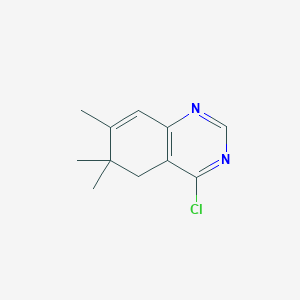
4-Amino-2-methylthiochroman 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-methylthiochroman 1,1-dioxide is a sulfur-containing heterocyclic compound. It belongs to the class of thiochroman derivatives, which are known for their diverse biological activities. The presence of the amino group and the sulfone moiety in its structure makes it a compound of interest in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylthiochroman 1,1-dioxide typically involves the following steps:
Formation of the Thiochroman Ring: The initial step involves the cyclization of a suitable precursor to form the thiochroman ring. This can be achieved through the reaction of a phenol derivative with a sulfur-containing reagent under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.
Oxidation to Form the Sulfone: The thiochroman derivative is then oxidized to form the sulfone moiety. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-methylthiochroman 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amine derivatives, alkyl halides.
Major Products Formed
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with modified sulfone moieties.
Substitution Products: Derivatives with various substituents on the amino group.
Applications De Recherche Scientifique
4-Amino-2-methylthiochroman 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activities of thiochroman derivatives.
Industrial Applications: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Amino-2-methylthiochroman 1,1-dioxide involves its interaction with various molecular targets. The amino group and the sulfone moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-methylthiochroman: Lacks the sulfone moiety, which may result in different biological activities.
2-Methylthiochroman-4-one 1,1-dioxide: Similar structure but lacks the amino group.
4-Amino-2,3-dihydro-1λ6-isothiazole-1,1-dioxide: Contains a different heterocyclic ring system.
Uniqueness
4-Amino-2-methylthiochroman 1,1-dioxide is unique due to the presence of both the amino group and the sulfone moiety in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H13NO2S |
|---|---|
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
2-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
InChI |
InChI=1S/C10H13NO2S/c1-7-6-9(11)8-4-2-3-5-10(8)14(7,12)13/h2-5,7,9H,6,11H2,1H3 |
Clé InChI |
ZGKBUKWATUFQGG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2=CC=CC=C2S1(=O)=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892731.png)




![2-Methyl-5H-chromeno[2,3-B]pyridin-5-one](/img/structure/B11892769.png)




